

Step-by-step synthesis protocol for 5-Methylpyridazin-3-amine

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Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811

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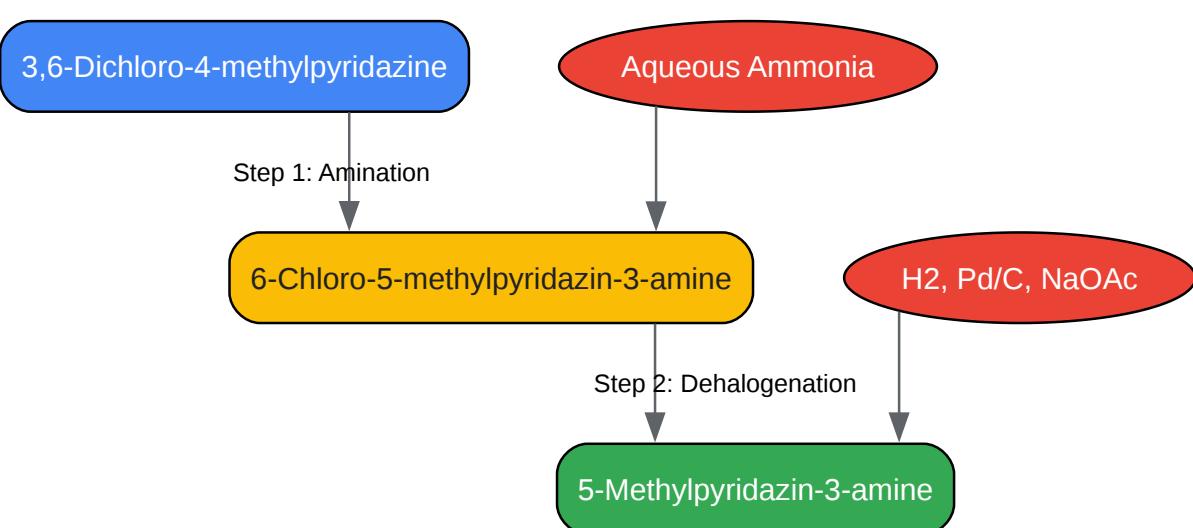
Synthesis Protocol for 5-Methylpyridazin-3-amine

For research, scientific, and drug development applications.

This application note provides a detailed two-step synthesis protocol for **5-Methylpyridazin-3-amine**, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the initial formation of 6-Chloro-**5-methylpyridazin-3-amine** followed by a catalytic hydrogenation to yield the final product.

I. Synthesis Pathway Overview

The synthesis of **5-Methylpyridazin-3-amine** is achieved through a two-step process. The first step involves the nucleophilic substitution of a chlorine atom on 3,6-dichloro-4-methylpyridazine with an amino group to form 6-Chloro-**5-methylpyridazin-3-amine**. The subsequent step is the dehalogenation of this intermediate via catalytic hydrogenation to produce the target compound, **5-Methylpyridazin-3-amine**.



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Caption: Two-step synthesis workflow for **5-Methylpyridazin-3-amine**.

II. Experimental Protocols

Step 1: Synthesis of 6-Chloro-5-methylpyridazin-3-amine

This procedure is adapted from the synthesis of similar aminopyridazine compounds.

Materials:

- 3,6-Dichloro-4-methylpyridazine
- Aqueous ammonia (28-30%)
- Methanol
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Ice bath

- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- In a round-bottom flask, suspend 3,6-dichloro-4-methylpyridazine (1.0 eq) in methanol.
- To the stirred suspension, add aqueous ammonia (3.0-5.0 eq) at room temperature.
- Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold methanol.
- The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol/water mixture).
- Dry the purified product under vacuum to obtain **6-Chloro-5-methylpyridazin-3-amine** as a solid.

Step 2: Synthesis of **5-Methylpyridazin-3-amine**

This procedure involves the catalytic hydrogenation for dehalogenation.

Materials:

- **6-Chloro-5-methylpyridazin-3-amine**
- Palladium on carbon (10% Pd/C, 5-10 mol%)
- Sodium acetate (NaOAc)
- Methanol or Ethanol

- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
- Hydrogen gas (H₂)
- Celite® or other filter aid
- Rotary evaporator

Procedure:

- To a hydrogenation vessel, add 6-Chloro-**5-methylpyridazin-3-amine** (1.0 eq), sodium acetate (1.5-2.0 eq), and a catalytic amount of 10% Pd/C (5-10 mol%).
- Add methanol or ethanol as the solvent.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography on silica gel to afford pure **5-Methylpyridazin-3-amine**.

III. Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)
3,6-Dichloro-4-methylpyridazine	C ₅ H ₄ Cl ₂ N ₂	163.00	Solid	86-88
6-Chloro-5-methylpyridazin-3-amine	C ₅ H ₆ ClN ₃	143.57	Solid	Not available
5-Methylpyridazin-3-amine	C ₅ H ₇ N ₃	109.13	Solid	183-184[1]

Characterization Data (Predicted/Reported):

- 6-Chloro-**5-methylpyridazin-3-amine**:

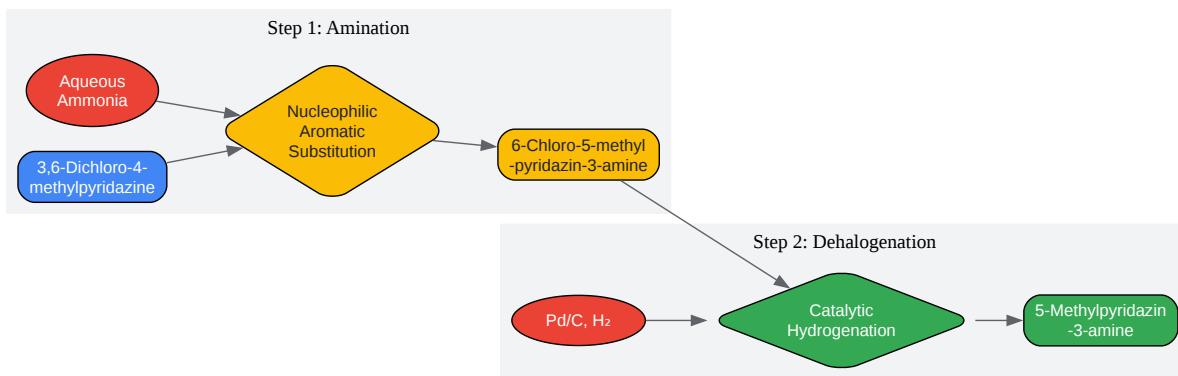
- ¹H NMR (CDCl₃): δ 7.0-7.2 (s, 1H, pyridazine-H), 4.5-5.0 (br s, 2H, NH₂), 2.3-2.5 (s, 3H, CH₃).
- MS (ESI): m/z 144.0 [M+H]⁺.

- **5-Methylpyridazin-3-amine**:

- ¹H NMR (DMSO-d₆): δ 8.6-8.7 (d, 1H, pyridazine-H), 6.7-6.8 (d, 1H, pyridazine-H), 6.0-6.2 (br s, 2H, NH₂), 2.3-2.4 (s, 3H, CH₃).
- ¹³C NMR (DMSO-d₆): δ 158.0, 145.0, 130.0, 120.0, 20.0.
- MS (ESI): m/z 110.1 [M+H]⁺.

IV. Logical Relationships of Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of **5-Methylpyridazin-3-amine**.

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Caption: Key transformations in the synthesis of **5-Methylpyridazin-3-amine**.

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References

- 1. echemi.com [echemi.com]
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